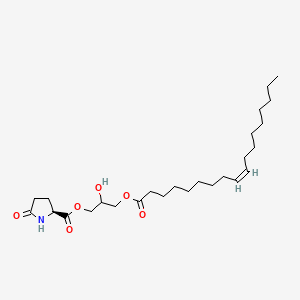

Glyceryl monopyroglutamate monooleate

Description

Properties

CAS No. |

84608-82-2 |

|---|---|

Molecular Formula |

C26H45NO6 |

Molecular Weight |

467.6 g/mol |

IUPAC Name |

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C26H45NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)32-20-22(28)21-33-26(31)23-18-19-24(29)27-23/h9-10,22-23,28H,2-8,11-21H2,1H3,(H,27,29)/b10-9-/t22?,23-/m0/s1 |

InChI Key |

XHJMSYVAXZRKDC-VTWISFAYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C1CCC(=O)N1)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)[C@@H]1CCC(=O)N1)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C1CCC(=O)N1)O |

Other CAS No. |

84608-82-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Mechanism

-

Reactants : Glycerol (C₃H₈O₃) and oleic acid (C₁₈H₃₄O₂).

-

Catalysts : Acidic catalysts (e.g., HCl) or solid catalysts (e.g., MgO-impregnated natural zeolite) .

-

Conditions : Temperatures of 140–220°C, reaction times of 120–180 minutes .

Key Findings :

-

Optimal conversion (93.3%) occurs at 180°C with a 3:1 glycerol-to-oleic acid molar ratio and 10% catalyst loading .

-

Reaction kinetics follow a pseudo-homogeneous first-order model with an activation energy (Eₐ ) of 18.64 kJ/mol .

| Parameter | Optimal Value | Effect on Conversion |

|---|---|---|

| Temperature | 180°C | ↑↑↑ |

| Catalyst Loading | 10% w/w | ↑↑↑ |

| Reaction Time | 120 min | Plateau after 120 min |

Hydrolysis Reactions

GMO undergoes hydrolysis under aqueous or thermal conditions:

Mechanism

Kinetic Data :

-

Hydrolysis rate depends on water content and pH.

-

Degradation products (oleic acid) exhibit inferior friction-modifying properties compared to intact GMO .

Oxidation Reactions

GMO reacts with strong oxidizing agents:

Oxidation Pathway

-

Reactant : Aqueous potassium permanganate (KMnO₄).

Implications :

-

Oxidation is unlikely under standard industrial conditions but relevant in environmental degradation studies .

Transesterification in Polymer Modification

GMO serves as a polyol in epoxy resin synthesis:

Process

-

Reactants : Epoxy resin, tolonate (polyisocyanate), and GMO.

-

Conditions : Reaction times of 0.5–2.5 hours at variable NCO/OH ratios .

Findings :

Method

-

Biocatalyst : Novozyme 435 (immobilized Candida antarctica lipase).

Results :

Reaction with Sodium Oleate

Alternative synthesis routes involve sodium oleate:

Conditions

-

Reactants : Sodium oleate + 3-chloro-1,2-propanediol.

Outcomes :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- Glyceryl Monooleate (GMO): A monoglyceride with oleic acid (C18:1) esterified to glycerol. It is widely used in lipid-based drug delivery systems due to its ability to form liquid crystalline phases and enhance drug solubility .

- Glyceryl Monostearate (GMS): Contains stearic acid (C18:0), a saturated fatty acid. GMS is solid at room temperature and serves as a stabilizer in pharmaceuticals and food products .

- Phytantriol : A branched-chain lipid with similar self-assembling properties to GMO but lacks ester linkages, offering higher thermal stability .

Key Properties

Data Tables

Table 1: Pharmacopeial Standards for Glyceryl Esters

Table 2: Performance in Drug Delivery Systems

| Compound | Nanoparticle Size (nm) | Drug Loading Efficiency (%) | Stability (Days) |

|---|---|---|---|

| GMO | 120 ± 15 | 85 ± 3 | 30 |

| GMS | 150 ± 20 | 78 ± 5 | 45 |

Research Findings

- GMO vs. GMS: GMO’s unsaturated oleate chain enables better fluidity and drug encapsulation in nanoparticles, while GMS’s saturated stearate offers superior physical stability .

- Regulatory Status: GMO and GMS are USP/NF-compliant , but this compound lacks pharmacopeial monographs, suggesting it is either experimental or niche.

Preparation Methods

Direct Esterification

Direct esterification is a widely used method for preparing glycerol monoesters, involving the reaction of glycerol with fatty acids or fatty acid salts at elevated temperatures, often in the absence of catalysts or with acid/base catalysts. For example, a patented method for glycerol monooleate preparation involves reacting glycerol, oleic acid, and water in a pressure reactor heated rapidly to 250–255°C, under pressures initially around 200 psig, then gradually reduced, followed by removal of excess glycerol by distillation under vacuum and steam stripping. This process yields a glycerol monooleate solution with over 90% monoester purity, hydroxyl value around 318, acid value approximately 2.0, and free glycerol content about 0.4%.

This method can be adapted for glyceryl monopyroglutamate monooleate by substituting oleic acid or its salt with pyroglutamic acid derivatives or by performing sequential esterifications.

Use of Fatty Acid Salts and Halohydrins

A novel synthesis approach for glycerol monooleate uses sodium oleate and 3-chloro-1,2-propanediol as reactants under phase-transfer catalysis in toluene solvent at moderate temperatures (~115°C). The reaction proceeds with tetrabutylammonium bromide as the catalyst, achieving a high yield (89.02%) and high purity without requiring molecular distillation. The process involves:

- Preparation of sodium oleate by reacting oleic acid with sodium carbonate in ethanol.

- Esterification of sodium oleate with 3-chloro-1,2-propanediol in toluene with a phase-transfer catalyst.

- Post-reaction purification by washing with water to remove salts and recrystallization with ethyl acetate.

This method reduces energy consumption, avoids high temperatures (>220°C), and minimizes byproduct formation such as diglycerides and triglycerides.

Specific Considerations for this compound

While direct literature on this compound preparation is limited, the principles from the preparation of glycerol monooleate and related monoesters apply:

- Raw Materials : Glycerol, oleic acid or sodium oleate, and pyroglutamic acid or its activated derivatives (e.g., pyroglutamic acid chloride or esters).

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide facilitate esterification in biphasic systems.

- Reaction Conditions : Moderate temperatures (~100–120°C) to prevent decomposition of sensitive pyroglutamic acid moiety.

- Solvents : Use of toluene or other recyclable organic solvents to dissolve reactants and facilitate phase transfer.

- Purification : Washing with water to remove inorganic salts, followed by recrystallization or solvent evaporation to isolate the pure product.

Data Table: Comparison of Preparation Methods for Glycerol Monoesters (Including Glyceryl Monooleate)

| Preparation Method | Reactants | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|

| Direct esterification (patent US20100148117A1) | Glycerol, oleic acid, water | None or acid/base catalysts | 180–255 | 2–4 hours | ~90 | Vacuum distillation, steam stripping | High temperature, energy intensive |

| Phase-transfer catalysis (Meng et al., 2023) | Sodium oleate, 3-chloro-1,2-propanediol | Tetrabutylammonium bromide | 115 | 6 hours | 89.02 | Water washing, recrystallization | Lower temperature, high purity, energy efficient |

| Group protection method (literature) | Protected glycerol derivatives | Various | Variable | Long | High | Complex purification | Multi-step, costly, time-consuming |

Research Findings and Analysis

- Catalyst Efficiency : Tetrabutylammonium bromide outperforms other quaternary ammonium salts in phase-transfer catalysis for glycerol monooleate synthesis, providing better yield and ease of purification.

- Reaction Optimization : Optimal molar ratio of sodium oleate to 3-chloro-1,2-propanediol is 1:2, with catalyst dosage around 3.5% by weight, and toluene solvent amount at 25 g for a 250 mL flask reaction volume.

- Purification : Washing with deionized water effectively removes sodium chloride byproduct, confirmed by X-ray photoelectron spectroscopy detecting silver chloride precipitates, ensuring product purity.

- Energy Consumption : The phase-transfer catalysis method significantly reduces reaction temperature and obviates the need for molecular distillation, lowering energy costs and simplifying scale-up.

- Byproduct Control : The novel method avoids formation of diglycerides and triglycerides, common issues in direct esterification, enhancing product yield and quality.

Q & A

Basic: What analytical methods are recommended to determine free glycerol content in GMO, and how are acceptance criteria validated?

Methodological Answer:

Free glycerol is quantified via HPLC with a refractive index detector. Prepare standard solutions (0.4–4.0 mg/mL glycerol in tetrahydrofuran) and generate a calibration curve. Sample solutions are chromatographed using a polar column (e.g., silica-based, 250 × 4.6 mm) at 40°C, with a mobile phase of hexane/isopropanol/glacial acetic acid (90:10:0.1 v/v) at 1.0 mL/min. Calculate free glycerol percentage as:

Acceptance criteria: ≤6.0% .

Basic: Which physicochemical parameters are critical for assessing GMO purity, and how are they measured?

Methodological Answer:

Key parameters include:

- Acid Value : Titration with 0.1N NaOH (≤6 mg KOH/g) .

- Iodine Value : Wijs method (≤3 g I₂/100 g) .

- Saponification Value : Hydrolysis with KOH (150–165 mg KOH/g) .

- Hydroxyl Value : Acetylation followed by titration (290–330 mg KOH/g) .

These tests follow USP 〈401〉 protocols and require validation against USP reference standards (RS) .

Advanced: How can researchers resolve discrepancies in saponification values between USP and European Pharmacopoeia (EP) monographs?

Methodological Answer:

Discrepancies arise from differences in reference standards or hydrolysis conditions. Cross-validation involves:

Testing GMO batches using both USP (150–165 mg KOH/g) and EP methods.

Validating RS (e.g., USP Glyceryl Monooleate 40% RS and 90% RS) against EP-certified materials.

Adjusting hydrolysis time/temperature to align with EP’s stricter tolerances. Historical revisions to USP monographs (e.g., 2007) aimed to harmonize with EP standards .

Advanced: What experimental design considerations optimize GMO-based solid lipid nanoparticle (SLN) formulations for drug delivery?

Methodological Answer:

Key factors include:

- Lipid Phase Composition : Blend GMO with surfactants (e.g., Poloxamer 188/407) at ratios (e.g., 1:2 w/w) to stabilize nanoparticles .

- Particle Size Control : Use high-pressure homogenization (5 cycles at 500 bar) to achieve ≤200 nm particles (measured via dynamic light scattering) .

- Drug Loading Efficiency : Pre-saturate GMO with hydrophobic drugs (e.g., abiraterone acetate) at 60°C, then emulsify in aqueous phase .

Basic: How is the identity of GMO validated using thin-layer chromatography (TLC)?

Methodological Answer:

- Sample Preparation : Dissolve 2.0 g GMO in chloroform.

- TLC Conditions : Silica gel plate, mobile phase hexane/diethyl ether/acetic acid (70:30:1 v/v), visualization via iodine vapor.

- Validation : Compare retention factor (Rf) to USP Glyceryl Monooleate RS. Revisions to USP 〈201〉 specify updated reference standards and acceptance thresholds .

Advanced: How to address batch variability in hydroxyl values during GMO synthesis?

Methodological Answer:

Variability stems from incomplete esterification or storage-induced hydrolysis. Mitigation strategies:

Process Control : Monitor reaction time (4–6 hrs) and catalyst concentration (e.g., 0.5% H₂SO₄) .

Storage : Preserve GMO in nitrogen-purged, light-resistant containers at ≤25°C to prevent oxidation .

Quality Checks : Pre-screen raw materials for fatty acid composition (≥90% oleic acid) .

Basic: What storage and labeling protocols ensure GMO stability in long-term studies?

Methodological Answer:

- Storage : Tight, light-resistant containers under inert gas (N₂/Ar) to limit oxidation.

- Labeling : Declare antioxidant content (e.g., 0.01% BHT) and batch-specific hydroxyl/saponification values .

Advanced: What methodologies detect and quantify organic/inorganic impurities in GMO?

Methodological Answer:

- Organic Impurities : GC-MS after derivatization (e.g., FAME analysis) to identify residual fatty acids (e.g., stearic acid ≤1.0%) .

- Inorganic Impurities : Ash residue testing (≤0.1% w/w) and ICP-MS for heavy metals (e.g., Pb ≤10 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.